molecular formula C22H24N2O4 B2369935 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 921545-30-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide

Cat. No.: B2369935
CAS No.: 921545-30-4
M. Wt: 380.444
InChI Key: YHXXPBPUJPVGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a benzo[b][1,4]oxazepin core with an allyl and a phenoxyacetamide substituent. Its molecular formula is C21H23N2O3C_{21}H_{23}N_{2}O_{3} with a molecular weight of approximately 369.42 g/mol.

Anticonvulsant Activity

Research has indicated that derivatives of the oxazepin structure exhibit anticonvulsant properties. For instance, compounds structurally similar to N-(5-allyl...) have shown significant activity in various seizure models. A study on triazole derivatives highlighted that modifications in the oxazepin framework can enhance binding affinity to voltage-gated sodium channels (VGSCs), which are critical in seizure modulation .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameED50 (mg/kg)Mechanism of Action
Compound A15.2VGSC modulation
Compound B39.4GABA receptor interaction
N-(5-allyl...)TBDTBD

Anticancer Activity

Preliminary studies suggest that compounds featuring the oxazepin moiety may possess anticancer properties. For example, similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A notable case involved a compound demonstrating an IC50 value of 900 nM against leukemia cells .

Table 2: Cytotoxicity of Oxazepin Derivatives

Compound NameCell LineIC50 (nM)
Oxazepin Derivative ACCRF-CEM900
Oxazepin Derivative BMCF7TBD

The biological activity of N-(5-allyl...) may be attributed to several mechanisms:

  • Voltage-Gated Sodium Channel Blockade : The compound may exert anticonvulsant effects by inhibiting VGSCs, similar to established antiepileptic drugs like phenytoin and carbamazepine .
  • GABA Receptor Modulation : Some studies suggest that compounds with similar structures can interact with GABA receptors, enhancing inhibitory neurotransmission and potentially reducing seizure activity .
  • Antiproliferative Effects : The anticancer activity could be linked to the induction of apoptosis in cancer cells through various signaling pathways .

Case Studies

A significant study explored the synthesis and evaluation of various oxazepin derivatives for their biological activities. Among these, N-(5-allyl...) was noted for its promising anticonvulsant activity in animal models . The study utilized both in vitro and in vivo assays to assess efficacy and toxicity profiles.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXPBPUJPVGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.